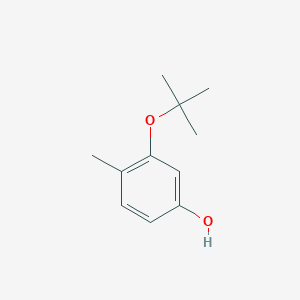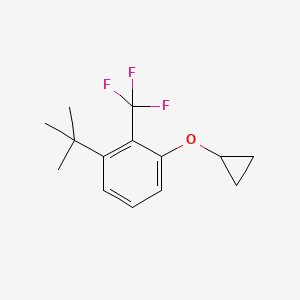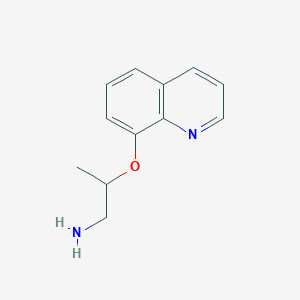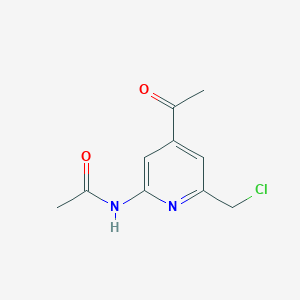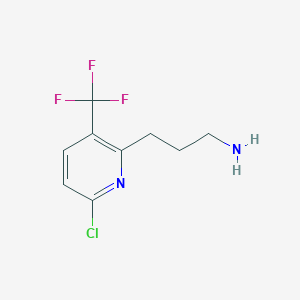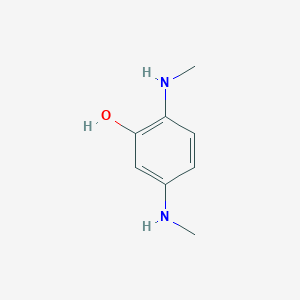![molecular formula C8H8ClNO2 B14850447 1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound features a pyridine ring substituted with a chloromethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone can be achieved through various methods. One common approach involves the chloromethylation of aromatic compounds. For instance, the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst yields chloromethyl derivatives . This method is efficient and provides good yields under mild conditions.
Chemical Reactions Analysis
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Common reagents used in these reactions include chlorosulfonic acid, dimethoxymethane, and zinc iodide for chloromethylation, as well as palladium catalysts for coupling reactions.
Scientific Research Applications
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone can be compared with other chloromethyl-substituted aromatic compounds. Similar compounds include:
Chloromethylbenzene: Used in the synthesis of various organic compounds.
Chloromethylpyridine: Another pyridine derivative with similar reactivity.
Chloromethylphenol: Known for its use in the production of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
6-acetyl-4-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-2-6(4-9)3-8(12)10-7/h2-3H,4H2,1H3,(H,10,12) |
InChI Key |
SICGFLPXKZTEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


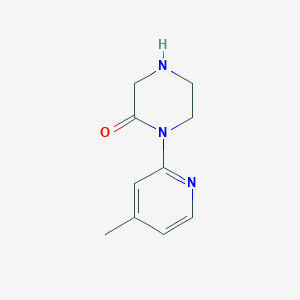
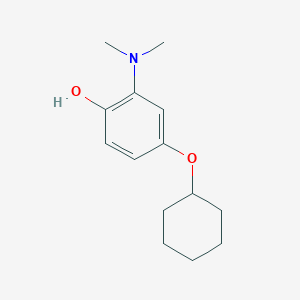
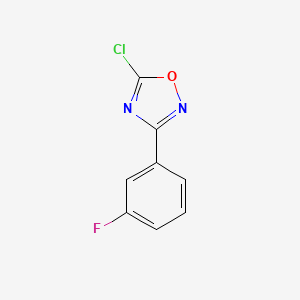
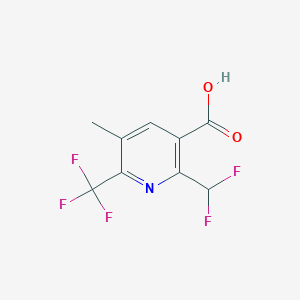
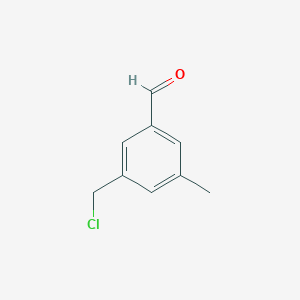
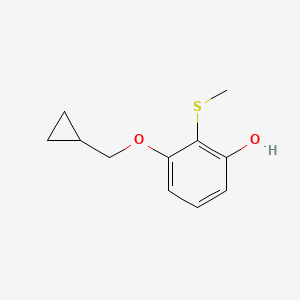
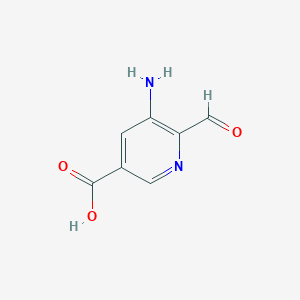
![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
